4-Acetamidobenzoic acid, also known as Acedoben or N-acetyl-p-aminobenzoic acid, is an organic compound with the molecular formula . It features a benzene ring substituted with an acetamido group at the para position relative to the carboxylic acid group. This compound is recognized for its role as a derivative of para-aminobenzoic acid, which is significant in various biological and pharmaceutical applications .
4-Acetamidobenzoic acid exhibits various biological activities. It is primarily noted for its role as a local anesthetic and is involved in the synthesis of compounds used for this purpose. Additionally, it has been studied for its potential effects on skin irritations and as an anti-inflammatory agent .
The synthesis of 4-acetamidobenzoic acid can be accomplished through several methods:
4-Acetamidobenzoic acid finds applications in various fields:
Interaction studies indicate that 4-acetamidobenzoic acid may interact with various enzymes and receptors within biological systems. Its ability to inhibit certain pathways makes it a candidate for further investigation in drug interactions and pharmacokinetics. For instance, studies have shown its potential as a weak inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism .
Several compounds share structural similarities with 4-acetamidobenzoic acid. Below is a comparison highlighting their unique features:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Para-Aminobenzoic Acid | Precursor to 4-acetamidobenzoic acid | |
N-Acetylanthranilic Acid | Isomer with different positioning of substituents | |
4-Nitroaniline | Contains a nitro group instead of an acetamido | |
4-Hydroxybenzoic Acid | Hydroxy group instead of acetamido |
What distinguishes 4-acetamidobenzoic acid from these compounds is its specific combination of functional groups (acetamido and carboxylic), which grants it unique biological properties and applications in pharmaceuticals, particularly as an anesthetic agent. Its structural integrity allows for diverse chemical modifications that enhance its therapeutic efficacy .
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-acetamidobenzoic acid, which accurately reflects its structural composition consisting of a benzoic acid core with an acetamido substituent at the para position. The IUPAC name provides a clear indication of the molecular architecture, where the acetamido group (-NH-CO-CH₃) is attached to the fourth carbon of the benzene ring relative to the carboxylic acid functional group. This nomenclature follows standard organic chemistry conventions for substituted benzoic acid derivatives and ensures unambiguous identification across scientific literature and regulatory databases.
The structural representation of 4-acetamidobenzoic acid demonstrates the planar aromatic system with the acetamido and carboxylic acid substituents positioned in a para relationship. The molecular structure exhibits characteristic features of both amide and carboxylic acid functionalities, contributing to its unique chemical properties and biological activities. The compound's structural formula can be represented using various notation systems, including SMILES notation (CC(=O)NC1=CC=C(C=C1)C(=O)O) and InChI format (InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)).
4-Acetamidobenzoic acid is known by numerous synonyms and alternative designations that reflect its historical development and various applications in different fields. The most commonly recognized alternative name is acedoben, which serves as the International Nonproprietary Name and appears frequently in pharmaceutical literature. Other significant synonyms include N-acetyl-para-aminobenzoic acid, which explicitly describes the compound's derivation from para-aminobenzoic acid through acetylation. Additional nomenclature variations encompass para-acetamidobenzoic acid, 4-carboxyacetanilide, and acetylated PABA, each emphasizing different structural or functional aspects of the molecule.
The historical terminology reflects the compound's evolution from a simple derivative of para-aminobenzoic acid to a recognized pharmaceutical intermediate. Names such as fibroderm and acedobene represent commercial designations used in various pharmaceutical preparations. The designation PACBA (Para-Acetamidobenzoic Acid) represents a commonly used abbreviation in research literature, though contemporary practice favors the full chemical name or acedoben for clarity. These multiple naming conventions demonstrate the compound's widespread recognition across different scientific disciplines and geographical regions.
The molecular formula of 4-acetamidobenzoic acid is C₉H₉NO₃, representing a relatively simple yet functionally diverse organic molecule. This formula indicates the presence of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms, arranged in a specific configuration that confers the compound's characteristic properties. The molecular weight is precisely calculated as 179.175 g/mol using standard atomic masses, with some sources reporting slight variations due to rounding conventions (179.18 g/mol in commercial specifications).
Property | Value | Source Reference |
---|---|---|
Molecular Formula | C₉H₉NO₃ | |
Molecular Weight | 179.175 g/mol | |
Exact Mass | 179.058243 g/mol | |
Monoisotopic Mass | 179.058243159 g/mol |
The exact mass determination of 179.058243 g/mol provides crucial information for mass spectrometric analysis and structural confirmation. This precise mass measurement enables unambiguous identification in complex mixtures and serves as a fundamental parameter for analytical method development. The slight difference between the molecular weight and exact mass reflects the use of average atomic masses versus exact isotopic masses in calculations.
4-Acetamidobenzoic acid is assigned the Chemical Abstracts Service registry number 556-08-1, which serves as its primary international identifier across chemical databases and regulatory frameworks. This CAS number provides unambiguous identification and facilitates communication among researchers, manufacturers, and regulatory agencies worldwide. The compound is also catalogued in the PubChem database under CID 19266, which links to comprehensive chemical and biological information maintained by the National Center for Biotechnology Information.
Registry System | Identifier | Database |
---|---|---|
CAS Registry Number | 556-08-1 | Chemical Abstracts Service |
PubChem CID | 19266 | NCBI PubChem |
ChEBI ID | CHEBI:46171 | Chemical Entities of Biological Interest |
ChemSpider ID | 18177 | Royal Society of Chemistry |
DrugBank ID | DB04500 | DrugBank Database |
UNII | 04Z20NMK31 | FDA Substance Registration System |
Additional regulatory identifiers include the EINECS number 209-114-7, which facilitates identification within European chemical regulations. The FDA Unique Ingredient Identifier (UNII) 04Z20NMK31 provides standardized identification for pharmaceutical applications and regulatory submissions. The ChEBI identifier CHEBI:46171 links the compound to extensive ontological and biological activity information maintained by the European Bioinformatics Institute. These multiple registry numbers ensure comprehensive tracking and identification across different regulatory jurisdictions and scientific databases.
The acetylation of 4-aminobenzoic acid represents the fundamental synthetic route for producing 4-acetamidobenzoic acid, involving the introduction of an acetyl group to the amino functionality of para-aminobenzoic acid [1] [19]. This transformation follows classical electrophilic substitution mechanisms where acetic anhydride serves as the primary acetylating agent [28].
The conventional acetylation process proceeds through a nucleophilic attack mechanism where the amino nitrogen of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of acetic anhydride [28] [34]. The reaction typically requires acidic conditions, with concentrated sulfuric acid serving as both catalyst and dehydrating agent [6] [19]. Under these conditions, the acetic anhydride undergoes protonation, increasing its electrophilic character and facilitating the nucleophilic attack by the amine group [28].
The standard reaction conditions involve dissolving 4-aminobenzoic acid in acetic anhydride at elevated temperatures ranging from 50 to 80 degrees Celsius [6] [19]. The addition of concentrated sulfuric acid in catalytic amounts, typically 1-2 drops per gram of starting material, promotes the acetylation reaction while preventing hydrolysis of the anhydride [6] [28]. The reaction proceeds with heating for 15-30 minutes, followed by careful addition of water to precipitate the product [6] [19].
Recent investigations have focused on developing more sustainable acetylation protocols that minimize waste generation and improve atom economy [29]. Studies have demonstrated that vanadyl sulfate can serve as an effective catalyst for stoichiometric acetylation reactions under solvent-free conditions [29]. This approach achieves 80% yield of acetylated products at room temperature over 24 hours, representing a significant improvement in environmental impact compared to traditional methods [29].
The optimization of acetylation conditions has revealed that temperature control plays a crucial role in product selectivity and yield [29] [53]. Temperatures below 60 degrees Celsius result in incomplete conversion, while temperatures exceeding 100 degrees Celsius can lead to decomposition products and reduced yields [29] [53]. The optimal temperature range for conventional acetylation has been established at 70-85 degrees Celsius, providing a balance between reaction rate and product stability [53].
Research has explored the use of alternative acetylating agents to replace acetic anhydride in certain applications [29] [31]. Isopropenyl acetate has emerged as a greener alternative, producing acetone as the only byproduct, which can be easily removed through distillation [29]. This approach requires slightly elevated temperatures of 60 degrees Celsius but offers improved sustainability metrics [29].
Acetonitrile has been investigated as both solvent and acetylating agent in continuous-flow systems [31]. Under supercritical conditions at 200 degrees Celsius and 50 bar pressure, acetonitrile can directly acetylate amino groups without additional catalysts [31]. However, this approach requires specialized equipment and higher energy input compared to conventional methods [31].
The nitration of 4-acetamidobenzoic acid represents a critical transformation for synthesizing nitro-substituted derivatives, with sulfuric acid concentration serving as the primary parameter influencing reaction selectivity and yield [14].
Systematic studies have revealed that sulfuric acid concentrations between 86-92% provide optimal conditions for nitration reactions . At concentrations below 86%, the reaction mass becomes highly viscous, creating handling difficulties and reducing mass transfer efficiency . Conversely, concentrations exceeding 92% can lead to excessive dehydration and formation of unwanted byproducts .
The nitration process typically involves dissolving 4-acetamidobenzoic acid in 87-89% sulfuric acid at temperatures not exceeding 20 degrees Celsius . A mixed acid solution containing 67% sulfuric acid and 33% nitric acid is then added slowly over 2 hours while maintaining temperatures between 8-12 degrees Celsius . This controlled addition prevents exothermic runaway reactions and ensures selective nitration at the desired position .
Parameter | Optimal Range | Effect of Deviation |
---|---|---|
Sulfuric Acid Concentration | 86-92% | Below 86%: Viscosity issues; Above 92%: Byproduct formation |
Temperature | 8-12°C | Above 12°C: Decarboxylation occurs |
Addition Time | 1-2 hours | Faster addition: Exothermic runaway |
Nitric Acid Ratio | 1.0-1.2 equiv | Excess: Over-nitration |
Temperature control during nitration proves critical for preventing unwanted side reactions [14]. At temperatures exceeding 12 degrees Celsius, decarboxylation becomes significant, leading to formation of 3-nitroacetanilide as a major contaminant . The maintenance of reaction temperatures between 8-12 degrees Celsius ensures minimal decarboxylation while maintaining reasonable reaction rates .
Extended reaction times at elevated temperatures can result in over-nitration, producing dinitro derivatives that complicate product purification . High-performance liquid chromatography analysis has shown that maintaining strict temperature control reduces dinitro impurities to less than 2% of the total product mixture .
Industrial-scale nitration processes require careful attention to heat removal capabilities and mixing efficiency [14]. The use of jacketed reactors with efficient cooling systems becomes essential for maintaining temperature control during the highly exothermic nitration reaction [14]. Pilot-scale studies have demonstrated that reaction volumes exceeding 50 liters require specialized heat transfer equipment to prevent temperature excursions [14].
The addition of mixed acid must be conducted slowly to prevent local hot spots that can trigger decomposition reactions . Industrial implementations typically employ automated addition systems that monitor both temperature and pH to ensure optimal reaction conditions [14].
The industrial production of 4-acetamidobenzoic acid requires sophisticated reactor designs and precise process control to achieve consistent product quality and yield [19] [30] [32].
Industrial acetylation reactors typically employ stirred tank configurations with efficient heat transfer capabilities [30] [32]. The reactor design must accommodate the exothermic nature of the acetylation reaction while providing adequate mixing for uniform temperature distribution [30]. Jacketed vessels with internal cooling coils represent the standard configuration for large-scale production [30] [32].
The reactor volume sizing follows established principles based on residence time requirements and heat removal capacity [30]. For acetylation reactions, typical residence times range from 2-4 hours at production scale, necessitating reactor volumes of 5000-10000 liters for commercial operations [30] [32]. The design must also incorporate vapor space for handling solvent vapors and provide access for sampling and monitoring [30].
Temperature control represents the most critical parameter in industrial acetylation processes [30] [53]. Automated control systems maintain reaction temperatures within ±2 degrees Celsius of the setpoint to ensure consistent product quality [30]. Temperature sensors positioned at multiple locations throughout the reactor provide feedback for the control system [30] [53].
Pressure monitoring becomes essential when operating under inert atmosphere conditions [30] [53]. Nitrogen blanketing prevents moisture ingress and oxidation reactions while maintaining slight positive pressure to prevent air infiltration [30]. Pressure control systems typically maintain reactor pressure between 0.1-0.5 barg during acetylation reactions [53].
Process Parameter | Typical Range | Control Tolerance | Monitoring Frequency |
---|---|---|---|
Temperature | 70-85°C | ±2°C | Continuous |
Pressure | 0.1-0.5 barg | ±0.1 barg | Continuous |
Agitation Rate | 50-150 rpm | ±5 rpm | Continuous |
pH | 2-4 | ±0.2 units | Every 15 minutes |
Recent developments in continuous flow technology have enabled more efficient production of 4-acetamidobenzoic acid [11] [31]. Continuous flow reactors provide superior heat and mass transfer compared to batch systems, allowing for more precise temperature control and reduced reaction times [11] [31]. These systems typically operate at higher temperatures and pressures than batch processes, enabling enhanced reaction rates [31].
Flow chemistry approaches have demonstrated the ability to produce 4-acetamidobenzoic acid with improved yields and reduced byproduct formation [11]. The continuous nature of the process allows for real-time monitoring and adjustment of reaction conditions, leading to more consistent product quality [11] [31]. However, the implementation of continuous flow systems requires significant capital investment and specialized technical expertise [31].
Industrial facilities typically integrate multiple unit operations to maximize efficiency and minimize waste generation [30] [32]. The acetylation reactor output feeds directly to downstream purification equipment, reducing handling requirements and minimizing product losses [30]. Heat integration between exothermic acetylation and endothermic purification steps provides energy savings and improved overall efficiency [30].
Process optimization studies have identified opportunities for improving yield and reducing environmental impact [30] [32]. The implementation of advanced process control systems enables real-time optimization based on feedback from analytical instruments [30]. These systems can automatically adjust reaction conditions to compensate for variations in raw material quality or environmental conditions [30] [32].
The purification of 4-acetamidobenzoic acid requires careful selection of techniques to achieve pharmaceutical-grade purity while maintaining economic viability [20] [21] [40].
Recrystallization represents the primary purification method for 4-acetamidobenzoic acid, exploiting the differential solubility of the desired product and impurities [20] [21] [22]. The selection of appropriate solvents follows the principle that the target compound should exhibit high solubility in hot solvent and low solubility in cold solvent [21] [47].
Water serves as the most commonly employed recrystallization solvent for 4-acetamidobenzoic acid due to its favorable temperature coefficient [20] [22]. The compound demonstrates limited solubility in cold water but dissolves readily upon heating to 80-90 degrees Celsius [22]. This property enables efficient purification while minimizing solvent requirements [20] [22].
Mixed solvent systems combining ethanol and water provide enhanced purification capabilities for certain impurity profiles [45] [49]. The ethanol-water combination offers good dissolving power for the target compound while maintaining poor solubility for ionic impurities [45] [49]. Typical solvent ratios range from 60:40 to 80:20 ethanol to water, depending on the specific impurity profile [45] [49].
The optimization of crystallization conditions significantly impacts both yield and purity of the final product [21] [46] [48]. Controlled cooling rates between 0.5-2 degrees Celsius per minute provide optimal crystal growth conditions, resulting in larger, more pure crystals [21] [48]. Rapid cooling leads to smaller crystals with higher surface area and increased impurity incorporation [21] [46].
Seeding techniques enhance crystallization reproducibility and control crystal size distribution [21] [49]. The addition of seed crystals at the point of saturation provides nucleation sites for controlled crystal growth [21] [49]. Optimal seed loading ranges from 0.1-0.5% by weight, with higher loadings resulting in excessive nucleation and smaller crystal sizes [21] [49].
Crystallization Parameter | Optimal Condition | Effect on Product Quality |
---|---|---|
Cooling Rate | 0.5-2°C/min | Controls crystal size |
Seed Loading | 0.1-0.5% w/w | Provides nucleation control |
Solvent Ratio (EtOH:H2O) | 70:30 | Maximizes purity |
Final Temperature | 0-5°C | Maximizes yield |
High-performance liquid chromatography provides analytical and preparative separation capabilities for 4-acetamidobenzoic acid [40] [42] [44]. Reverse-phase chromatography using C18 stationary phases represents the standard approach for both analysis and purification [40] [42]. Mobile phases typically consist of acetonitrile-water mixtures with phosphoric acid or formic acid modifiers [40] [44].
The chromatographic separation of 4-acetamidobenzoic acid from related impurities requires optimization of mobile phase composition and gradient conditions [40] [42]. Acetonitrile concentrations between 20-40% provide optimal resolution while maintaining reasonable analysis times [40] [44]. The addition of phosphoric acid at 0.1-0.2% concentration improves peak shape and reproducibility [40].
Ion-exchange chromatography offers an alternative approach for separating ionizable impurities from 4-acetamidobenzoic acid [42]. The compound's amphoteric nature enables separation based on pH-dependent charge states [42]. However, this technique requires careful pH control and is typically reserved for specialized applications [42].
The integration of crystallization and chromatographic methods provides comprehensive purification capabilities for complex impurity mixtures [25] [26]. Initial chromatographic separation removes closely related structural analogs, while subsequent recrystallization addresses ionic and inorganic impurities [25] [26]. This combined approach achieves pharmaceutical-grade purity exceeding 99.5% [25].
Scale-up considerations for purification processes focus on maintaining consistent heat and mass transfer characteristics [25] [46]. Crystallization vessels require adequate mixing and temperature control to replicate laboratory conditions at industrial scale [25] [46]. The geometric similarity principle guides the scaling of agitation systems to maintain equivalent mixing patterns [25].
Irritant